6-Bromo-3-chloropyridine-2-carboxamide
Overview
Description
6-Bromo-3-chloropyridine-2-carboxamide is a chemical compound with the CAS Number: 1241675-82-0 . It has a molecular weight of 235.47 .
Molecular Structure Analysis
The linear formula of this compound is C6H4BrClN2O . The structure includes a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with bromo, chloro, and carboxamide functional groups .Physical and Chemical Properties Analysis
This compound has a molecular weight of 235.47 .Scientific Research Applications
Synthesis and Biological Activity
"6-Bromo-3-chloropyridine-2-carboxamide" serves as a key intermediate in the synthesis of various compounds with significant biological activities. For example, it has been used in the synthesis of molecules demonstrating good fungicidal and antiviral activities against tobacco mosaic virus, showcasing its importance in agricultural and biological research (Li et al., 2015). Additionally, novel compounds synthesized from this chemical have been evaluated for their insecticidal and fungicidal activities, indicating its potential in developing new pesticides (Hongwei Zhu et al., 2014).
Radioisotope Labeling
Another innovative application involves its use in the synthesis of radioisotope carbon-14 labeled chlorantraniliprole, a study crucial for understanding the metabolism of agrochemicals in registration processes in China. This research underscores the compound's utility in creating radiotracers for environmental and metabolic studies (Zheng-Min Yang et al., 2020).
Chemical Transformations
The compound also finds applications in chemical transformations, such as the synthesis of silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, illustrating its versatility in organic synthesis and the development of novel chemical methodologies (M. Schlosser & F. Cottet, 2002).
Development of New Pesticides
Its role extends into the synthesis of anthranilic diamides with sulfilimidoyl and sulfoximidoyl functionalities, pointing towards its importance in the discovery of new crop-protecting agents. These studies highlight the compound's potential in creating more effective and environmentally friendly pesticides (H. Lim et al., 2019).
Antimicrobial and Antidopaminergic Research
Furthermore, research into 2-amino-[1,8]-naphthyridine-3-carboxamides derived from similar compounds has shown promising in vitro and in vivo anti-staphylococcal activity, reflecting its potential applications in developing new antimicrobial agents (J. Surivet et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-3-chloropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMQFOHNKHQQNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696422 | |
Record name | 6-Bromo-3-chloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241675-82-0 | |
Record name | 6-Bromo-3-chloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.